1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea
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Overview
Description
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea is a compound with the molecular formula C10H9N5OS2 and a molecular weight of 279.34 g/mol. This compound contains a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea typically involves the reaction of phenyl isothiocyanate with 4-amino-1,2,3-thiadiazole-5-carboxylic acid under suitable conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or ethanol, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like DMF, ethanol, and bases like triethylamine . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives .
Scientific Research Applications
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential use in treating infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer activities.
1,3,4-Thiadiazole-5-carboxylic acid: Exhibits anti-inflammatory and antioxidant properties.
1,3,4-Thiadiazole-2-amine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which combines the thiadiazole ring with a phenyl group and a thiourea moiety, enhancing its biological activities and making it a versatile compound for various applications .
Properties
IUPAC Name |
1-phenyl-3-(thiadiazole-4-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS2/c16-9(8-6-18-15-12-8)13-14-10(17)11-7-4-2-1-3-5-7/h1-6H,(H,13,16)(H2,11,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCAABXCRYMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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